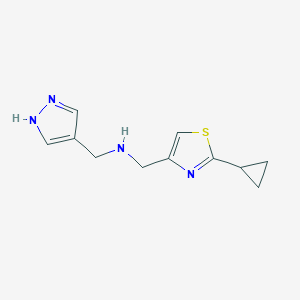

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine

説明

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine is a synthetic methanamine derivative featuring a pyrazole and thiazole heterocyclic system. The pyrazole moiety is substituted at the 4-position with a methyl group, while the thiazole ring is functionalized with a cyclopropyl substituent at the 2-position.

特性

分子式 |

C11H14N4S |

|---|---|

分子量 |

234.32 g/mol |

IUPAC名 |

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)methanamine |

InChI |

InChI=1S/C11H14N4S/c1-2-9(1)11-15-10(7-16-11)6-12-3-8-4-13-14-5-8/h4-5,7,9,12H,1-3,6H2,(H,13,14) |

InChIキー |

PZMKVVKMTGZGQV-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NC(=CS2)CNCC3=CNN=C3 |

製品の起源 |

United States |

生物活性

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine, a compound with the molecular formula C14H20N4S and a molecular weight of 276.40 g/mol, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Structural Overview

The compound features a pyrazole ring linked to a thiazole moiety substituted with a cyclopropyl group. This unique combination of structures is believed to contribute to its diverse pharmacological properties. The presence of both pyrazole and thiazole groups often correlates with various biological activities, including anti-inflammatory and anticancer effects.

Molecular Structure

| Property | Details |

|---|---|

| Molecular Formula | C14H20N4S |

| Molecular Weight | 276.40 g/mol |

| CAS Number | 1427023-66-2 |

Research indicates that N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine may act as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell receptor signaling, which is implicated in various cancers and autoimmune diseases. Inhibition of BTK can lead to reduced proliferation of malignant cells and modulation of immune responses .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine may also possess anticancer properties .

- Anti-inflammatory Effects : The presence of pyrazole and thiazole moieties often correlates with anti-inflammatory activity. Preliminary studies suggest that this compound could reduce inflammation markers in cellular models.

- Kinase Inhibition : Similar compounds have demonstrated kinase inhibition, which is relevant for developing targeted therapies for cancers and inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-tert-butyl-N-[6-[6-[ (1-methylpyrazol-4-yl)amino]pyrimidin -4 -yl]- ... | Contains a thiazole and pyrimidine moiety | Potential kinase inhibition |

| 2-tert-butyl-N-[7-[2-[ (1-methylpyrazol - 4 - yl) amino ]pyrimidin - 4 - yl]- ... | Similar heterocyclic structure | Anticancer properties |

| N-[ (1-methylpyrazol - 4 - yl)methyl]- 1-(2-cyclopropylthiazol - 4 - yl)methanamine | Directly related structure | Kinase inhibition |

The unique combination of cyclopropane and thiazole functionalities alongside pyrazole in N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine suggests distinct pharmacological profiles compared to these similar compounds.

類似化合物との比較

Structural and Functional Comparison with Similar Methanamine Derivatives

The compound’s structural analogs include methanamine derivatives with heterocyclic and aryl substitutions. Two closely related compounds, N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine , were studied for their effects on wheat germination . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Methanamine Derivatives

Key Observations :

Heterocyclic Core: The target compound uses pyrazole and thiazole rings, whereas analogs in employ benzimidazole.

Substituent Effects : The cyclopropyl group on the thiazole ring may enhance metabolic stability compared to the chlorophenyl/nitrophenyl groups in analogs. Electron-withdrawing groups (e.g., nitro) in the analogs correlate with stronger biological effects .

Biological Implications : While the target compound’s activity is undocumented, the benzimidazole derivatives demonstrate substituent-dependent modulation of wheat germination. This suggests that the target’s cyclopropyl and pyrazole groups could confer distinct agricultural or pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。